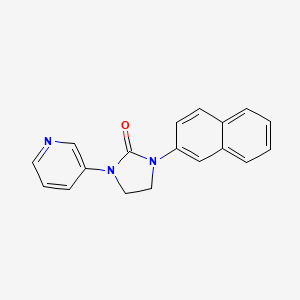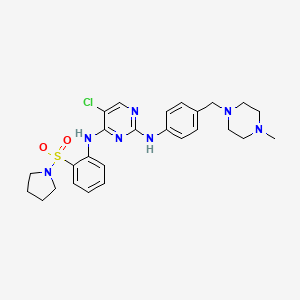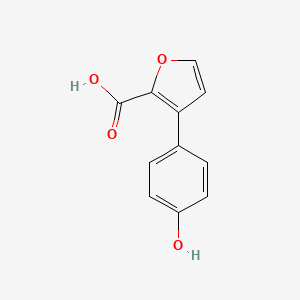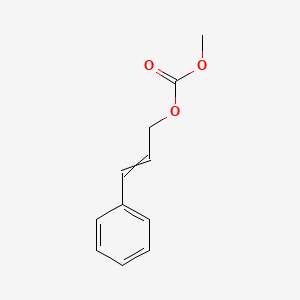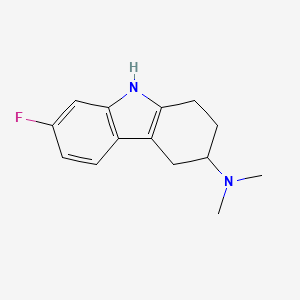![molecular formula C24H28N2O6 B8556574 8-[(2R)-2-hydroxy-2-(4-methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethyl]-2-(4-methyl-5-oxo-2,5-dihydrofuran-3-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8556574.png)
8-[(2R)-2-hydroxy-2-(4-methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethyl]-2-(4-methyl-5-oxo-2,5-dihydrofuran-3-yl)-2,8-diazaspiro[4.5]decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-8153 is a synthetic organic compound that acts as a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1). This compound was developed as a diuretic for the treatment of hypertension and heart failure. It is a backup development candidate to MK-7145, which was terminated due to lack of efficacy .
Preparation Methods
The synthesis of MK-8153 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically includes the following steps:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling reactions to attach specific side chains.
Industrial production methods for MK-8153 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
MK-8153 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific functional groups on the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs .
Scientific Research Applications
MK-8153 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of potassium channels.
Biology: Helps in understanding the role of potassium channels in cellular processes.
Medicine: Investigated for its potential as a diuretic in the treatment of hypertension and heart failure.
Industry: Potential applications in the development of new diuretic drugs with improved efficacy and safety profiles
Mechanism of Action
MK-8153 exerts its effects by selectively inhibiting the renal outer medullary potassium channel (ROMK). This inhibition leads to a decrease in potassium reabsorption in the kidneys, resulting in increased sodium and water excretion. The molecular targets involved include the ROMK channel, and the pathways affected are those related to renal potassium and sodium handling .
Comparison with Similar Compounds
MK-8153 is unique compared to other similar compounds due to its longer projected human half-life (approximately 14 hours), which leads to a reduced peak-to-trough ratio and potentially more extended and better-tolerated diuretic effects. Similar compounds include:
MK-7145: The initial clinical candidate, which was terminated due to lack of efficacy.
Other ROMK inhibitors: Various other compounds that inhibit the ROMK channel but may differ in their pharmacokinetic profiles and efficacy .
Properties
Molecular Formula |
C24H28N2O6 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
8-[(2R)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]-2-(4-methyl-5-oxo-2H-furan-3-yl)-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C24H28N2O6/c1-14-16(3-4-17-18(14)12-31-22(17)29)20(27)11-25-8-5-24(6-9-25)7-10-26(23(24)30)19-13-32-21(28)15(19)2/h3-4,20,27H,5-13H2,1-2H3/t20-/m0/s1 |
InChI Key |
KDAIMYGCILCZSH-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1COC2=O)[C@H](CN3CCC4(CC3)CCN(C4=O)C5=C(C(=O)OC5)C)O |
Canonical SMILES |
CC1=C(C=CC2=C1COC2=O)C(CN3CCC4(CC3)CCN(C4=O)C5=C(C(=O)OC5)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide,5-chloro-2-hydroxy-n-[4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-](/img/structure/B8556504.png)
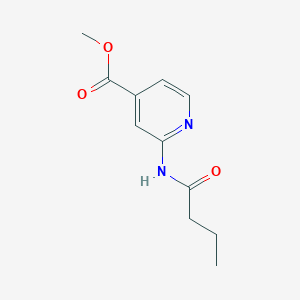
![Benzonitrile, 5-[3-[(1S)-1-amino-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-(1-methylethoxy)-](/img/structure/B8556513.png)

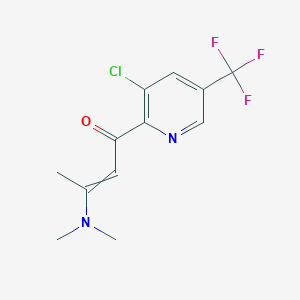
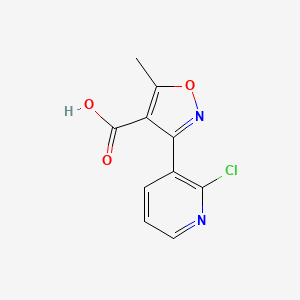
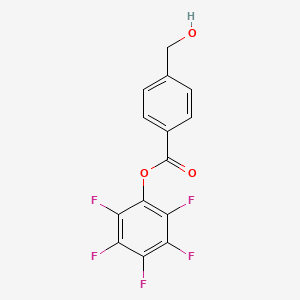
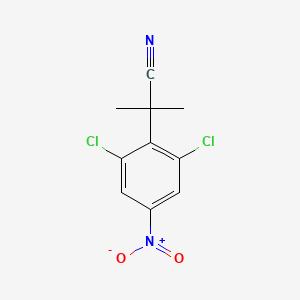
![Furo[3,2-c]pyridine-2-carboxylic acid,4-(hydroxymethyl)-,methyl ester](/img/structure/B8556551.png)
